molecular formula C14H14Cl4F3N3OS B11705775 N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide

Cat. No.: B11705775
M. Wt: 471.1 g/mol
InChI Key: QNDYSYRUMITLFX-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the necessary functional groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated amides and carbamothioyl derivatives, such as:

Uniqueness

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide stands out due to its specific combination of halogen atoms and functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C14H14Cl4F3N3OS

Molecular Weight

471.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C14H14Cl4F3N3OS/c1-2-3-10(25)23-11(13(16,17)18)24-12(26)22-9-6-7(14(19,20)21)4-5-8(9)15/h4-6,11H,2-3H2,1H3,(H,23,25)(H2,22,24,26)

InChI Key

QNDYSYRUMITLFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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